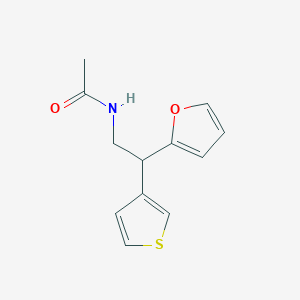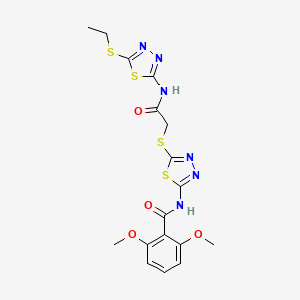
N-(5-((2-((5-(etiltio)-1,3,4-tiadiazol-2-il)amino)-2-oxoetil)tio)-1,3,4-tiadiazol-2-il)-2,6-dimetoxi-benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Aplicaciones Científicas De Investigación
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of 1,3,4-thiadiazole ring: The initial step involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.
Introduction of ethylsulfanyl group: The ethylsulfanyl group is introduced via nucleophilic substitution using ethylthiol and a suitable leaving group.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate.
Coupling with 2,6-dimethoxybenzamide: The final step involves coupling the intermediate with 2,6-dimethoxybenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The thiadiazole rings can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Substituted thiadiazole derivatives
Mecanismo De Acción
The mechanism of action of N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis, protein synthesis, or cell signaling.
Pathways Involved: It may interfere with pathways related to cell growth, apoptosis, or metabolic processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(ethylsulfanyl)-1,3,4-thiadiazole-2-yl derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.
2,6-dimethoxybenzamide derivatives: These compounds share the benzamide moiety and are studied for their pharmacological properties.
Uniqueness
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide is unique due to its dual thiadiazole rings and the presence of both ethylsulfanyl and dimethoxybenzamide groups
Propiedades
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S4/c1-4-28-16-22-20-14(30-16)18-11(24)8-29-17-23-21-15(31-17)19-13(25)12-9(26-2)6-5-7-10(12)27-3/h5-7H,4,8H2,1-3H3,(H,18,20,24)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZONVZVCQLZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

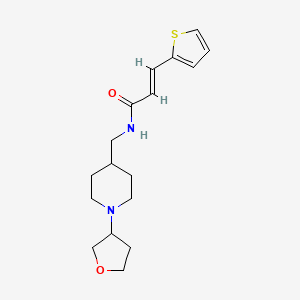

![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)
![8-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2581584.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide](/img/structure/B2581587.png)
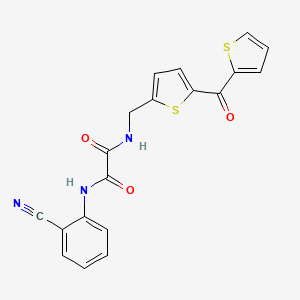
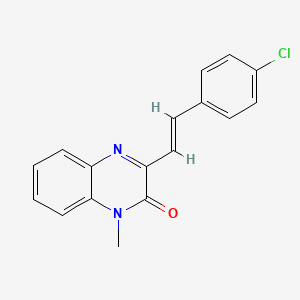
![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)
![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate](/img/structure/B2581593.png)
![(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide](/img/structure/B2581594.png)

